N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE
Description
N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE is a complex organic compound that features a tetrahydroquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[3-chloro-4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-20(25(2,23)24)14-9-10-15(16(19)12-14)18(22)21-11-5-7-13-6-3-4-8-17(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCCHGOQZSZEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent functionalization. Common synthetic strategies include:
Formation of Tetrahydroquinoline Core: This can be achieved through Pictet-Spengler reactions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Functionalization: The tetrahydroquinoline core is then functionalized with a chloro group and a carbonyl group through electrophilic aromatic substitution and acylation reactions.
Sulfonamide Formation: The final step involves the reaction of the functionalized tetrahydroquinoline with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted tetrahydroquinoline compounds.
Scientific Research Applications
N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the sulfonamide and chloro functional groups.
Quinoline: An oxidized form of tetrahydroquinoline with different biological activities.
Methanesulfonamide: Contains the sulfonamide group but lacks the complex tetrahydroquinoline structure.
Uniqueness
N-[3-CHLORO-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
